1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole
Description
The compound 1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole is a hybrid heterocyclic molecule featuring a pyrazole core substituted with a 4-nitrophenyl group at position 3 and a phenyl group at position 1. The pyrazole ring is further functionalized with a carbonyl group at position 4, which links it to a 1H-1,2,3-benzotriazole moiety.
The benzotriazole moiety, known for its stability and pharmacological relevance, is likely introduced through nucleophilic acyl substitution or coupling reactions, as seen in related compounds .
Properties
IUPAC Name |
benzotriazol-1-yl-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N6O3/c29-22(27-20-9-5-4-8-19(20)23-25-27)18-14-26(16-6-2-1-3-7-16)24-21(18)15-10-12-17(13-11-15)28(30)31/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGABTRCGPJJPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling with benzotriazole: The pyrazole derivative is then coupled with benzotriazole using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydride (NaH).
Cyclization: Acidic or basic conditions, depending on the specific reaction.
Major Products Formed
Reduction: Formation of 1-[3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Used in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Antimicrobial: Disrupts bacterial cell wall synthesis or interferes with microbial DNA replication.
Anticancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s pyrazole-carbonyl-benzotriazole architecture distinguishes it from other derivatives. Key structural analogs and their properties are compared below:
Table 1: Structural and Functional Comparison
Key Observations :
Insights :
- Nitro groups correlate with antioxidant activity in pyrazole derivatives, as seen in 4b and 4d . The target compound’s nitro group may similarly contribute to radical scavenging.
- Benzotriazole derivatives (e.g., ) exhibit chemotherapeutic and antibacterial properties, suggesting the target compound could share these traits.
- Fluorophenyl and triazole groups enhance antimicrobial activity via hydrophobic interactions and hydrogen bonding .
Biological Activity
1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole is a complex organic compound characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a benzotriazole ring fused with a pyrazole ring and is further substituted with a nitrophenyl and phenyl group. Its molecular formula is with a molecular weight of approximately 339.306 g/mol. The presence of both the benzotriazole and pyrazole rings enhances its chemical reactivity and biological potential.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Anti-inflammatory Activity : The compound inhibits cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators.
- Antimicrobial Properties : It disrupts bacterial cell wall synthesis and interferes with microbial DNA replication.
- Anticancer Effects : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzotriazole derivatives against bacterial strains such as Escherichia coli and Bacillus subtilis. Results indicated that compounds with bulky hydrophobic groups exhibited potent antimicrobial activity. The specific interactions between the compound's structure and microbial targets were highlighted as critical for its effectiveness .
Anti-inflammatory Studies
Research demonstrated that derivatives of benzotriazole, including the compound in focus, showed significant anti-inflammatory activity in vitro. The inhibition of COX enzymes was confirmed through enzymatic assays, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of intrinsic apoptotic pathways, making it a candidate for further development as an anticancer agent .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole | Lacks benzotriazole ring | Moderate antimicrobial |
| 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | Contains carboxylic acid | Low anti-inflammatory |
| 1-(4-nitrophenyl)-1H-pyrazole-4-carbonyl chloride | Contains carbonyl chloride | Limited anticancer activity |
The dual-ring structure of this compound confers distinct chemical properties that enhance its biological activity compared to these related compounds.
Case Studies
Recent case studies have illustrated the application of this compound in drug design:
- Case Study 1 : A research team synthesized several derivatives to explore their anticancer properties. The most promising derivative exhibited an IC50 value significantly lower than standard chemotherapeutics used for similar cancer types .
- Case Study 2 : Another study focused on the anti-inflammatory effects in animal models. The results showed a marked reduction in inflammation markers when treated with the compound compared to control groups .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of intermediates such as ethyl acetoacetate with phenylhydrazine derivatives, followed by coupling reactions. For example, pyrazole-4-carboxylic acid derivatives can be synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., HATU or EDCI for amide bond formation). Purity can be enhanced using column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for verifying substituent positions and aromaticity. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural data, as demonstrated for pyrazole analogs in Acta Crystallographica studies . Computational methods (e.g., DFT) can complement experimental data by predicting bond angles and electron density distributions .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial or enzyme inhibition)?
- Methodological Answer : Antimicrobial activity can be tested via broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) for targets like carbonic anhydrase or cyclooxygenase may leverage the compound’s benzotriazole and nitro groups, which are known to interact with active sites . Positive controls (e.g., sulfonamides for carbonic anhydrase) and IC₅₀ calculations are essential for validation .
Advanced Research Questions
Q. How do electronic effects of the 4-nitrophenyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group activates the pyrazole ring for nucleophilic aromatic substitution but may deactivate it toward electrophilic reactions. Computational studies (DFT or Hammett plots) can quantify substituent effects on charge distribution. For example, the nitro group’s meta-directing nature can be exploited in Suzuki-Miyaura couplings using palladium catalysts and aryl boronic acids . Solvent effects (e.g., DMSO vs. toluene) and temperature should be systematically varied to optimize yields .
Q. What strategies mitigate solubility challenges during purification, particularly for nitro-substituted heterocycles?
- Methodological Answer : Poor solubility in polar solvents can be addressed by derivatization (e.g., converting carboxylic acids to methyl esters) or using mixed solvents (e.g., DCM/methanol). Recrystallization from dimethyl sulfoxide (DMSO)/water mixtures or acetone/hexane gradients often improves crystal quality. For chromatographic purification, reverse-phase C18 columns with acetonitrile/water gradients are effective .
Q. How can structure-activity relationships (SAR) be explored for this compound’s benzotriazole moiety?
- Methodological Answer : Systematic substitution of the benzotriazole ring (e.g., halogenation at C5 or C6) or replacement with other heterocycles (e.g., indazole) can reveal critical pharmacophores. Biological testing against isoform-specific targets (e.g., carbonic anhydrase IX vs. XII) combined with molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonding with active-site residues . Quantitative SAR (QSAR) models using descriptors like logP and polar surface area can predict bioavailability .
Q. What computational methods predict degradation pathways or stability under physiological conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model hydrolysis or oxidation pathways, focusing on labile bonds (e.g., amide or ester linkages). Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products. Mass spectrometry fragments (MS/MS) and isotopic labeling help trace degradation mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
